In-Depth Technical Guide: Chemical Structure, Physical Properties, and Reactivity of 2H-1,3-oxazol-2-id-4-one
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Reactivity of 2H-1,3-oxazol-2-id-4-one
Executive Summary
The heterocyclic scaffold 2H-1,3-oxazol-2-id-4-one (SMILES: O=C1CO[C-]=N1) represents a highly specialized, reactive anionic species derived from the deprotonation of the 1,3-oxazol-4-one core[1]. While traditional oxazolones (azlactones) are widely recognized for their utility in asymmetric synthesis via C5-enolate chemistry, the C2-deprotonated state (the "2-id" species) exhibits unique carbene-like and acyl anion equivalent reactivity[2][3].
This whitepaper provides a comprehensive analysis of the structural elucidation, physicochemical properties, and experimental workflows required to harness this high-energy intermediate for advanced drug development and synthetic applications.
Structural Elucidation and Electronic Topology
The parent molecule, 4,5-dihydro-1,3-oxazol-4-one, is a five-membered heterocyclic ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4[4].
The C2 vs. C5 Deprotonation Paradigm
Understanding the reactivity of 1,3-oxazol-4-ones requires analyzing the competing acidities of the C2 and C5 protons:
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The C5-Enolate (Thermodynamic Sink): In unsubstituted or mono-substituted 5H-oxazol-4-ones, the C5 protons are highly acidic due to the electron-withdrawing nature of the adjacent C4 carbonyl and the inductive effect of the O1 oxygen. Strong bases typically abstract this proton to form a stable enolate, which is extensively used in asymmetric allylic alkylations[5].
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The C2-Anion (Kinetic/Carbene-like Species): To isolate the reactivity of the 2H-1,3-oxazol-2-id-4-one species, the C5 position must be sterically blocked or fully substituted (e.g., utilizing 5,5-diphenyl-1,3-oxazol-4-one)[6]. When a strong base abstracts the C2 proton, the resulting negative charge is localized in an sp2 orbital orthogonal to the ring's π -system. This localized charge density imparts profound nucleophilicity, allowing the molecule to act as an acyl anion equivalent[2].
Caption: Logical pathway of base-mediated deprotonation in 1,3-oxazol-4-ones.
Physicochemical Profiling
The physical properties of the 2H-1,3-oxazol-2-id-4-one anion are extrapolated from its neutral parent scaffold, 4-oxazolidinone[4]. The transition from the neutral species to the C2-anion significantly alters its hydrogen-bonding capacity and polar surface area.
Quantitative Data Summary
| Property | Value (Parent Neutral) | Value (C2-Anion Species) |
| Molecular Formula | C₃H₅NO₂ | C₃H₄NO₂⁻ |
| Molecular Weight | 87.08 g/mol | 86.07 g/mol |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | ~ 45.0 Ų (Estimated) |
| Hydrogen Bond Donors | 1 | 0 (Deprotonated) |
| Hydrogen Bond Acceptors | 2 | 3 |
| XLogP3-AA | -0.7 | N/A (Ionic Species) |
| Rotatable Bonds | 0 | 0 |
Data derived from the computed properties of the standard[4].
Experimental Methodologies: Generation and Trapping
Because the 2H-1,3-oxazol-2-id-4-one anion is a high-energy intermediate, its generation requires strict anhydrous conditions and cryogenic temperature control. The following self-validating protocol details the generation of the C2-anion using a 5,5-disubstituted precursor to prevent competitive C5-enolization[6][7].
Protocol: Selective C2-Metalation and Electrophilic Trapping
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Substrate Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with 5,5-diphenyl-4,5-dihydro-1,3-oxazol-4-one (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.
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Causality: The C2-anion is exceedingly basic. Trace moisture will immediately protonate the intermediate, quenching the reaction prematurely.
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Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.
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Causality: The localized sp2 carbanion is kinetically favored but thermodynamically unstable, prone to undesired ring-opening or dimerization at elevated temperatures. Cryogenic cooling stabilizes the intermediate.
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Base Addition: Add Lithium bis(trimethylsilyl)amide (LHMDS, 1.05 equiv) dropwise via syringe. Stir for 30 minutes.
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Causality: LHMDS is a strong, non-nucleophilic base. Its significant steric bulk prevents nucleophilic attack at the highly electrophilic C4 carbonyl, ensuring exclusive deprotonation at the C2 position.
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Electrophilic Trapping: Add the target electrophile (e.g., an aroyl isocyanate for formal [4+1] cycloadditions)[3] dropwise. Maintain stirring at -78 °C for 1 hour, then slowly allow the system to warm to room temperature.
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Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.
Caption: Step-by-step experimental workflow for the generation and trapping of the C2-anion.
Pharmacological Relevance and Applications
The structural manipulation of the 1,3-oxazol-4-one core has profound implications in medicinal chemistry.
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Acyl Anion Equivalents: The trapped 2H-1,3-oxazol-2-id-4-one adducts can undergo subsequent hydrolysis and Hofmann rearrangements to yield enantioenriched tertiary α -aryl ketones and α -hydroxycarboxylic acid derivatives[2][5]. These motifs are notoriously difficult to synthesize via standard asymmetric α -arylation.
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Psychostimulant Scaffolds: Substituted oxazol-4-ones form the backbone of several dopaminergic stimulants. For example, Thozalinone (2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one) utilizes this exact heterocyclic core to enhance dopamine release in neuronal cells[8][9]. Understanding the deprotonation and functionalization of the C2 position is critical for fine-tuning the pharmacological activity and selectivity of these CNS agents.
References
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Trost, B. M., & Dogra, K. (2004). "5H-Oxazol-4-ones as Building Blocks for Asymmetric Synthesis of α-Hydroxycarboxylic Acid Derivatives." Journal of the American Chemical Society.[Link]
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"Cation Control of Diastereoselectivity in Iridium-Catalyzed Allylic Substitutions." PMC - National Institutes of Health.[Link]
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"Aroyl Isocyanates as 1,4-Dipoles in a Formal [4 + 1]-Cycloaddition Approach toward Oxazolone Construction." Organic Letters.[Link]
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"4-Oxazolidinone | C3H5NO2 | CID 637590." PubChem.[Link]
- "EP2054410A2 - Oxazolidone derivatives as pr modulators.
Sources
- 1. EP2054410A2 - Oxazolidone derivatives as pr modulators - Google Patents [patents.google.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Oxazolidinone | C3H5NO2 | CID 637590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Thozalinone | 655-05-0 | Benchchem [benchchem.com]
